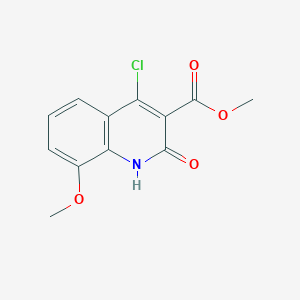![molecular formula C21H21N3O2S B2982840 N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 561009-79-8](/img/structure/B2982840.png)
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a morpholine ring attached to a phenyl group, which is further connected to a quinoline moiety via a sulfanyl-acetamide linkage. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Attachment of the Sulfanyl Group: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride to deprotonate the thiol, facilitating nucleophilic substitution.
Formation of the Acetamide Linkage: The intermediate product is then reacted with chloroacetyl chloride to form the acetamide linkage. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the Morpholine Group: Finally, the phenyl group is functionalized with morpholine through a nucleophilic aromatic substitution reaction. This step may require the use of a polar aprotic solvent like dimethylformamide (DMF) to enhance the reactivity of the nucleophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the quinoline moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Sodium hydride, triethylamine.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups.
Substituted Quinoline Derivatives: Formed from nucleophilic aromatic substitution reactions.
科学研究应用
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Investigated for its ability to modulate biological pathways, particularly those involved in inflammation and cell signaling.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and diabetes due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can bind to receptors on the surface of cells, modulating cell signaling pathways and affecting cellular responses.
相似化合物的比较
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide is unique due to its specific structure and mechanism of action. Similar compounds include:
N-[4-(morpholin-4-yl)phenyl]quinoline-2-carboxamide: Shares the quinoline and morpholine moieties but differs in the linkage and functional groups.
N-{4-[(morpholin-4-yl)methyl]phenyl}-4-(propan-2-yl)benzamide: Contains a benzamide group instead of the acetamide linkage.
(E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline: Features a similar quinoline structure but with different substituents and linkages.
These compounds share some biological activities but differ in their specific targets and effects, highlighting the uniqueness of this compound.
属性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(15-27-21-10-5-16-3-1-2-4-19(16)23-21)22-17-6-8-18(9-7-17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOMMSRKRUYNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
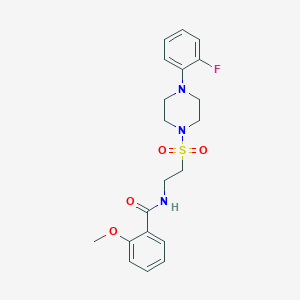
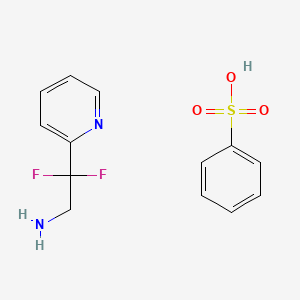
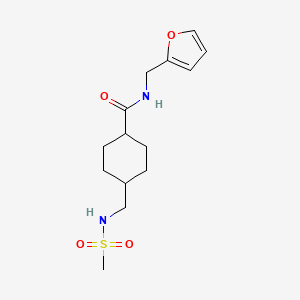
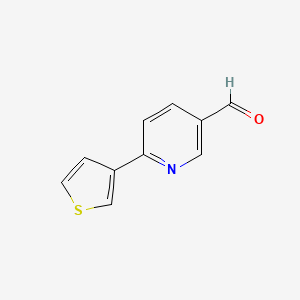
![2-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982766.png)
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2982767.png)
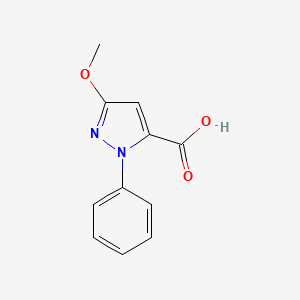
![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)
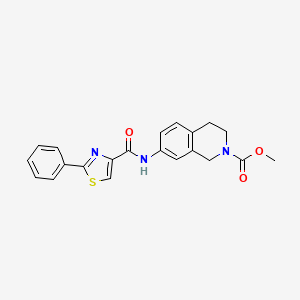
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2982772.png)
![2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2982774.png)
![1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2982776.png)
